N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c22-18(17-8-4-15-23-17)19-9-5-10-20-11-13-21(14-12-20)16-6-2-1-3-7-16/h1-4,6-8,15H,5,9-14H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZKLOMEMQUTHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide typically involves the reaction of 4-phenylpiperazine with a suitable furan-2-carboxylic acid derivative. One common method includes the use of reductive amination, where the furan-2-carboxylic acid is first converted to its corresponding aldehyde, which then reacts with 4-phenylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action can improve cognitive function and memory in neurodegenerative conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Norbornene Derivatives (Norbo-1 and Norbo-2)
N-[3-(4-Phenylpiperazin-1-yl)propyl]furan-2-carboxamide shares structural homology with norbornene-based analogs, such as Exo-Norbo-1 and Endo-Norbo-2 (). Key differences include:
| Parameter | This compound | Norbo-1 (Exo) | Norbo-2 (Endo) |
|---|---|---|---|
| Core Structure | Furan-2-carboxamide | Norbornene | Norbornene |
| Stereochemistry | Flexible propyl-piperazine | Exo isomer | Endo isomer |
| Receptor Affinity (5-HT1A) | Moderate (predicted) | High | Low |
| Synthetic Yield | 60–75% | 55% | 40% |
Nitrofuran Antifungal Derivatives
describes N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide (2) and 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (3) , which differ in substituents and biological activity:
| Parameter | This compound | Compound 2 | Compound 3 |
|---|---|---|---|
| Functional Groups | Phenylpiperazine | Imidazole | Pyridine |
| Bioactivity | CNS modulation (predicted) | Antifungal | Antifungal |
| Nitro Group | Absent | Present | Present |
| Toxicity | Not reported | Moderate | High |
Benzimidazole-Furan Hybrids
N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide () replaces the phenylpiperazine with a benzimidazole-chlorophenoxy group:
| Parameter | This compound | Benzimidazole Hybrid |
|---|---|---|
| Aromatic System | Phenylpiperazine | Benzimidazole |
| Substituent | Propyl linker | 4-Chlorophenoxypropyl |
| Molecular Weight | ~375 g/mol | 409.87 g/mol |
| Biological Target | Serotonin receptors | Unknown (likely kinase) |
The benzimidazole hybrid’s bulkier structure may limit blood-brain barrier penetration, contrasting with the target compound’s CNS-focused design .
Pharmacological Analogs with 5-HT Receptor Affinity
highlights 2-n-hexyl-1,2,3,4-tetrahydro-β-carbolines , which exhibit 5-HT1A affinity comparable to the target compound. Molecular modeling suggests that the protonated form of these analogs adopts a receptor-binding conformation similar to phenylpiperazine derivatives. However, the β-carboline core introduces stereoselectivity absent in the furan-carboxamide scaffold .
Key Research Findings and Challenges
- Stereochemical Sensitivity: The activity of this compound is highly dependent on side-chain conformation, as seen in Norbo-1/2 isomers .
- Impurity Profiling: identifies N-[(3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]-propyl]furan-2-carboxamide as a pharmacopeial impurity, emphasizing the need for rigorous synthesis control .
- Structural-Activity Trade-offs : While nitrofuran derivatives () show antifungal utility, their nitro groups correlate with toxicity, a limitation avoided in the target compound .
Q & A
Basic: What are the standard synthetic routes for N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide?
Answer:
The synthesis typically involves coupling furan-2-carboxylic acid derivatives with a piperazine-containing amine precursor. A common method is using carbodiimide-based coupling agents (e.g., TBTU) in dichloromethane (CH₂Cl₂) with a base like DIEA. For example, analogous compounds are synthesized by reacting 4-phenylpiperazine-propylamine intermediates with activated furan-2-carboxylic acid derivatives under controlled conditions (0°C to room temperature, 12–24 hours). Purification via silica gel chromatography ensures high yields (≥85%) and purity (>95%) .
Basic: How is the structure of this compound confirmed post-synthesis?
Answer:
Structural confirmation relies on ¹H/¹³C NMR to verify proton environments (e.g., furan ring protons at δ 6.3–7.5 ppm, piperazine N-CH₂ signals at δ 2.4–3.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. For example, in related piperazine-carboxamides, HRMS data confirm molecular weights within ±0.5 Da of theoretical values. IR spectroscopy further validates carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and aromatic C-H bends .
Basic: What preliminary biological assays are used to assess its activity?
Answer:
Initial screening includes enzyme inhibition assays (e.g., kinase or protease targets) and receptor binding studies (e.g., serotonin or dopamine receptors due to piperazine’s pharmacophore role). For instance, analogs like N-(3-chloro-2-methylphenyl)-piperazine-oxalamide show moderate binding (IC₅₀ ~0.12 µM) to PARP enzymes, suggesting similar methodologies for target validation .
Advanced: How to optimize reaction conditions for scale-up synthesis?
Answer:
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction extraction.
- Catalyst screening : Pd-based catalysts improve coupling efficiency in Suzuki-Miyaura reactions for aryl-piperazine derivatives.
- Temperature control : Gradual warming (0°C → 25°C) reduces side products like N-alkylated impurities.
- Workflow automation : Continuous-flow systems minimize batch variability in multi-step syntheses .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Discrepancies often arise from assay variability (e.g., cell lines, incubation times) or compound purity . Mitigation strategies include:
- Orthogonal assays : Validate enzyme inhibition via both fluorescence and radiometric methods.
- Batch consistency checks : Use HPLC (>98% purity) and DSC (melting point ±2°C) to ensure reproducibility.
- Meta-analysis : Compare data from PubChem (e.g., binding affinities for related compounds) to identify outliers .
Advanced: What computational models predict its pharmacokinetics (ADMET)?
Answer:
SwissADME or ADMETLab 2.0 models predict:
- Lipophilicity : LogP ~2.8 (optimal for blood-brain barrier penetration).
- Metabolic stability : Cytochrome P450 3A4/2D6 interactions (high risk for piperazine derivatives).
- Toxicity : AMES test predictions for mutagenicity. Experimental validation via hepatic microsome assays is recommended .
Advanced: How to design SAR studies for potency enhancement?
Answer:
Structure-Activity Relationship (SAR) strategies include:
- Piperazine substitution : Replace phenyl with 2-fluorophenyl to enhance receptor affinity (e.g., Ki improvement from 120 nM to 45 nM in analogs).
- Furan modification : Introduce bromine at C5 to increase metabolic stability (t½ from 2.1 to 4.7 hours).
- Linker optimization : Adjust propyl chain length to balance solubility and binding .
Advanced: How to assess stability under physiological conditions?
Answer:
- Hydrolysis studies : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Piperazine derivatives show hydrolysis rates (k) of 0.08–0.12 h⁻¹, with chloro-substituted phenyl groups enhancing stability.
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .
Advanced: What strategies validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein melting shifts (ΔTm ≥2°C).
- siRNA knockdown : Reduce target expression and assess loss of compound efficacy (e.g., IC₅₀ increase from 1 µM to 10 µM).
- Biolayer interferometry : Quantify real-time binding kinetics (kon/koff) for receptor-ligand pairs .
Advanced: How to address poor solubility in in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
